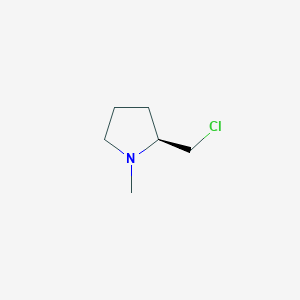

(S)-2-Chloromethyl-1-methyl-pyrrolidine

説明

(S)-2-Chloromethyl-1-methyl-pyrrolidine (CAS: 137892-92-3) is a chiral pyrrolidine derivative characterized by a chloromethyl group at position 2 and a methyl group at position 1 of the pyrrolidine ring.

The compound’s stereochemistry and substituent positions influence its reactivity, solubility, and interactions with biological targets. Its synthesis typically involves nucleophilic substitution or enantioselective catalytic methods to achieve high optical purity.

特性

IUPAC Name |

(2S)-2-(chloromethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQVHDPCGPJSJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498706 | |

| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137892-92-3 | |

| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Procedure

The process begins with the dissolution of levotartaric acid in methanol under controlled cooling (0–10°C). Racemic N-methyl-2-aminoethylpyrrolidine is then added dropwise, forming diastereomeric salts. The (S)-enantiomer preferentially crystallizes as a tartrate salt, which is isolated via centrifugation. Subsequent steps include:

-

Alkalization : The tartrate salt is dissolved in water and treated with 30% aqueous sodium hydroxide to deprotonate the amine (pH 10–11).

-

Extraction : Chloroform is used to extract the free base, followed by vacuum distillation to isolate the final product.

Key parameters:

-

Molar ratio : Levotartaric acid to amine = 1.3:1

-

Solvent ratio : Methanol to amine = 5:1 (w/w)

-

Reaction time : 6 hours at 0–10°C

Performance Data

| Scale (mol) | Yield (%) | Purity (GC, %) | Optical Rotation ([α]D, chloroform) |

|---|---|---|---|

| 0.25 | 75.1 | 99.12 | -94.7° |

| 0.50 | 78.8 | 99.22 | -94.8° |

| 1.00 | 81.4 | 99.42 | -95.2° |

| 1.50 | 81.8 | 99.40 | -95.1° |

The method consistently delivers yields exceeding 75% and enantiomeric purity >99%, with optical rotations aligning with literature values for (S)-configured amines.

Alternative Pathways and Comparative Analysis

While the resolution method dominates industrial applications, alternative routes have been explored:

Direct Chloromethylation of Pyrrolidine

Theoretical approaches propose introducing a chloromethyl group directly onto 1-methylpyrrolidine via electrophilic substitution. For example, reacting 1-methylpyrrolidine with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl3 could yield the target compound. However, this method risks over-alkylation and requires stringent temperature control (-20°C to 0°C).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic precursors offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) has demonstrated moderate enantioselectivity (E = 12–15) in acylating N-methyl-2-hydroxyethylpyrrolidine, though yields remain suboptimal (<60%) compared to chemical resolution.

Process Optimization and Industrial Considerations

Solvent Selection

Methanol is preferred in the resolution step due to its polarity, which enhances salt solubility and crystallization kinetics. Substituting methanol with ethanol reduces yield by 18–22%, likely due to slower nucleation rates.

Temperature Control

Maintaining temperatures below 10°C during salt formation minimizes racemization. Elevated temperatures (≥25°C) reduce ee by 8–10% per 5°C increase, as shown in kinetic studies.

Scalability Challenges

Pilot-scale trials reveal that centrifugal recovery of the tartrate salt becomes inefficient at batch sizes >10 kg, necessitating continuous crystallization systems to maintain yield and purity.

Quality Control and Analytical Validation

Chiral Purity Assessment

Enantiomeric excess is quantified using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min), confirming ee ≥99.5% for batches produced via the levotartaric acid method.

Impurity Profiling

Common impurities include:

-

N-Methylpyrrolidine : <0.1% (GC)

-

Residual tartaric acid : <50 ppm (titration)

-

Chloroform : <10 ppm (HS-GC)

化学反応の分析

Types of Reactions

(S)-2-Chloromethyl-1-methyl-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different amine derivatives.

Cyclization Reactions: The presence of the pyrrolidine ring allows for cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different applications.

科学的研究の応用

Chemical Properties and Structure

(S)-2-Chloromethyl-1-methyl-pyrrolidine features a pyrrolidine ring with a chloromethyl group at the second carbon and a methyl group attached to the nitrogen atom. Its molecular formula is CHClN, and it has a molecular weight of approximately 145.62 g/mol. The presence of the chloromethyl group imparts unique reactivity, making it an important intermediate in various chemical reactions.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized to synthesize various biologically active compounds and pharmaceuticals. The compound's ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites on biomolecules, facilitating the modification of proteins and enzymes .

Case Study: Synthesis of Bioactive Molecules

In a study focusing on structure-activity relationships (SAR), this compound was employed to develop new inhibitors targeting specific enzymes. By modifying its structure, researchers were able to enhance the potency and selectivity of these inhibitors, demonstrating its utility in drug development .

Medicinal Chemistry

The compound has shown potential pharmacological activities, particularly in modulating neurotransmitter systems. Its structural similarity to known psychoactive substances suggests that it may possess antidepressant and analgesic properties .

Pharmacological Studies

Research indicates that this compound can affect serotonin and norepinephrine pathways, making it a candidate for developing treatments for central nervous system disorders. Studies have explored its effects on pain pathways, revealing potential antinociceptive effects.

Biological Research

In biological research, this compound is used to investigate enzyme mechanisms and interactions with biological targets. Its ability to modify proteins makes it valuable for studying enzyme activity and function.

Enzyme Mechanism Studies

A notable application involves using this compound to study enzyme mechanisms through covalent modification. The chloromethyl group reacts with nucleophilic amino acids in enzymes, allowing researchers to elucidate the role of specific residues in enzymatic activity .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals. Its unique properties allow it to act as a reagent in various chemical processes, including catalysis and solvent applications .

Data Table: Applications Overview

作用機序

The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring structure contributes to the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related pyrrolidine derivatives, their substituents, and similarity scores (based on cheminformatics analyses):

| CAS Number | Compound Name | Substituents (Position) | Similarity Score |

|---|---|---|---|

| 137892-92-3 | (S)-2-Chloromethyl-1-methyl-pyrrolidine | Chloromethyl (C2), Methyl (N1) | 0.86 (reference) |

| 35120-28-6 | 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride | Chloromethyl (C2), Ethyl (N1) | 0.86 |

| 67824-38-8 | (S)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride | Chloromethyl (C2), Methyl (N1) | 0.86 |

| 58055-93-9 | 2-(Chloromethyl)-1-methylpyrrolidine | Chloromethyl (C2), Methyl (N1) | 0.86 |

| 56824-22-7 | 2-(2-Chloroethyl)-1-methylpyrrolidine | Chloroethyl (C2), Methyl (N1) | 0.82 |

Notes:

- Similarity scores (0.86–0.82) reflect structural alignment and functional group compatibility .

- Hydrochloride salts (e.g., 67824-38-8) exhibit enhanced solubility in polar solvents compared to free bases.

(a) Nucleophilicity of the Chloromethyl Group

The chloromethyl group in this compound enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides or other heterocycles. For example, analogous pyridine-2-sulfonyl chlorides (e.g., 4-Methylpyridine-2-sulfonyl chloride) undergo similar reactivity patterns to form chiral sulfonamides, as demonstrated in studies of NaClO₂-mediated syntheses .

(b) Enantiomeric Specificity

The (S)-enantiomer (137892-92-3) is distinguished from racemic mixtures (e.g., 58055-93-9) in asymmetric catalysis. Enantiopure derivatives are critical for constructing chiral ligands in transition-metal catalysis, where stereochemical mismatches can lead to undesired byproducts .

(c) Comparison with Chloroethyl Derivatives

2-(2-Chloroethyl)-1-methylpyrrolidine (56824-22-7) features a longer chloroalkyl chain, which increases molecular flexibility and alters its binding affinity in receptor studies. Historical syntheses of such compounds, as reported by Bourquin et al. (1958), highlight the challenges in controlling regioselectivity during alkylation steps .

Spectroscopic and Physicochemical Data

For instance:

- ¹H-NMR : Pyrrolidine protons typically resonate at δ 1.5–3.0 ppm, with deshielding observed near electronegative substituents (e.g., chloromethyl groups at δ 3.5–4.0 ppm) .

- Boiling Points : Chloroethyl derivatives (56824-22-7) exhibit higher boiling points (~200°C) due to increased molecular weight and polarity compared to chloromethyl analogs .

生物活性

(S)-2-Chloromethyl-1-methyl-pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with a chloromethyl group. The molecular formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which are often involved in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that this compound acts as a partial agonist at the α4β2 nAChR subtype. Binding studies have shown that it interacts at the agonist binding site, influencing neuronal signaling pathways .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antibacterial properties, particularly against multi-drug resistant strains. The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Biological Activity Overview

| Activity | Description |

|---|---|

| Nicotinic Agonism | Acts as a partial agonist on nAChRs, influencing neurotransmitter release. |

| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Potential effects on cancer cell lines through modulation of cellular pathways. |

Case Studies and Research Findings

- Nicotinic Receptor Studies : In a study evaluating the binding affinity of various derivatives, this compound was found to bind effectively to the α4β2 nAChR, demonstrating significant agonistic activity compared to other tested compounds . This suggests potential applications in neuropharmacology for conditions like Alzheimer's disease.

- Antimicrobial Efficacy : A recent investigation into the antibacterial properties of pyrrolidine derivatives indicated that this compound showed promising results against resistant strains of Staphylococcus aureus. The compound was part of a series designed to optimize dual inhibitors targeting bacterial topoisomerases .

- Cytotoxic Effects on Cancer Cells : Preliminary studies have indicated that compounds related to this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapeutics. Further research is needed to elucidate the specific pathways involved .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:

- Absorption and Distribution : The compound's solubility profile suggests it may be effectively absorbed when administered orally or via injection.

- Metabolism : Initial studies indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound.

- Toxicological Profile : Toxicity studies are essential to assess the safety profile of this compound, especially given its interactions with critical biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。